2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(4-FLUOROPHENYL)ACETAMIDE
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Overview
Description
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes benzyl, bromophenyl, sulfonyl, and fluorophenyl groups. The presence of these functional groups contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(4-FLUOROPHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological processes and as a probe for investigating enzyme activity or protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)acetamide: A simpler compound with similar structural features but lacking the benzyl and sulfonyl groups.
N-(4-fluorophenyl)acetamide: Another related compound with the fluorophenyl group but without the benzyl and sulfonyl groups.
Uniqueness
The uniqueness of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(4-FLUOROPHENYL)ACETAMIDE lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, offering versatility and potential for the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C21H18BrFN2O3S |
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Molecular Weight |
477.3 g/mol |
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H18BrFN2O3S/c22-17-6-12-20(13-7-17)29(27,28)25(14-16-4-2-1-3-5-16)15-21(26)24-19-10-8-18(23)9-11-19/h1-13H,14-15H2,(H,24,26) |
InChI Key |
MYEJETJVRHHMND-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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